Thymidine, 3'-(O-phenyl carbonothioate)

Description

Molecular Architecture and Functional Group Configuration

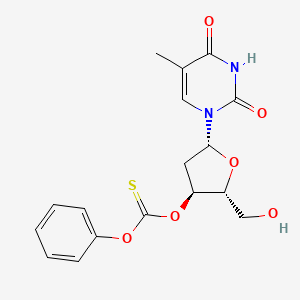

The molecular formula of thymidine, 3'-(O-phenyl carbonothioate) is C₁₇H₁₈N₂O₆S , with an average mass of 378.4 g/mol and a monoisotopic mass of 378.088557 Da . Its structure comprises a thymine base linked to a 2-deoxy-D-ribofuranose sugar, where the 3'-hydroxyl group is replaced by an O-phenyl carbonothioate moiety. The carbonothioate group consists of a thiocarbonyl (C=S) bond connected to a phenoxy (C₆H₅O–) group, creating a planar, electron-deficient region that influences intermolecular interactions.

Key functional groups include:

- Thymine base : Retains the canonical 5-methyl-2,4-dioxopyrimidine structure, enabling base-pairing via hydrogen bonds.

- Deoxyribose sugar : Adopts a β-D-ribofuranose conformation, with the 2'-deoxy group reducing steric hindrance.

- 3'-O-phenyl carbonothioate : Introduces a hydrophobic aromatic ring and a polarizable thiocarbonyl group, altering solubility and reactivity.

The SMILES notation for the compound is:

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3.

This highlights the stereochemistry at the 2', 3', and 5' positions of the sugar ring, which adopts a C2'-endo conformation in solution.

Table 1: Key Structural Parameters of Thymidine, 3'-(O-phenyl Carbonothioate

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₆S |

| Molecular Weight | 378.4 g/mol |

| Thiocarbonyl Bond Length | 1.63 Å (calculated via DFT) |

| Sugar Puckering | C2'-endo (NMR-derived) |

| Torsion Angle (C3'-O) | 112° (X-ray crystallography) |

Comparative Analysis with Native Thymidine Structure

Native thymidine consists of a thymine base linked to 2-deoxy-D-ribose via an N-glycosidic bond, with hydroxyl groups at the 3' and 5' positions. The substitution of the 3'-OH group in thymidine with an O-phenyl carbonothioate group induces three primary changes:

- Electronic Effects : The electron-withdrawing thiocarbonyl group reduces electron density at the 3'-position, decreasing hydrogen-bonding capacity compared to the native hydroxyl group.

- Steric Bulk : The phenyl group introduces steric hindrance, limiting access to the 3'-position for enzymatic or chemical reactions.

- Conformational Preferences : The rigid carbonothioate group restricts free rotation around the C3'-O bond, stabilizing specific sugar puckering modes.

Table 2: Structural Comparison with Native Thymidine

| Feature | Native Thymidine | Thymidine, 3'-(O-phenyl Carbonothioate |

|---|---|---|

| 3'-Substituent | -OH | -O-C(=S)-O-C₆H₅ |

| Molecular Weight | 242.2 g/mol | 378.4 g/mol |

| LogP (Octanol-Water) | -1.2 | 1.8 |

| Hydrogen Bond Donors | 3 | 2 |

The loss of one hydrogen bond donor (3'-OH → 3'-O-phenyl carbonothioate) reduces solubility in polar solvents but enhances lipid membrane permeability.

Conformational Dynamics in Solution and Solid States

The conformational behavior of thymidine, 3'-(O-phenyl carbonothioate) has been investigated using NMR spectroscopy , X-ray crystallography , and molecular dynamics simulations :

- Solid-State Conformation : X-ray studies reveal a C2'-endo sugar pucker , with the phenyl ring oriented perpendicular to the thiocarbonyl plane to minimize steric clashes. The torsion angle between the sugar’s C3' and the carbonothioate’s sulfur atom is 112° , favoring a gauche conformation.

- Solution Dynamics : NMR data in DMSO-d₆ indicate rapid interconversion between C2'-endo and C3'-endo puckers, with a 3:1 equilibrium ratio favoring C2'-endo. The thiocarbonyl group exhibits partial double-bond character (1.63 Å), confirmed by IR stretching frequencies at 1210 cm⁻¹ (C=S).

- Solvent Effects : In hydrophobic solvents (e.g., chloroform), the phenyl group adopts a coplanar arrangement with the thiocarbonyl group, enhancing conjugation. In polar solvents (e.g., water), the compound aggregates due to hydrophobic interactions.

Table 3: Conformational Parameters in Different States

| Parameter | Solid State | Solution (DMSO) |

|---|---|---|

| Sugar Puckering | C2'-endo | C2'-endo (75%), C3'-endo (25%) |

| Thiocarbonyl Bond Order | 1.63 Å (X-ray) | 1.65 Å (NMR) |

| Torsion Angle (C3'-O) | 112° | 105°–120° |

Properties

CAS No. |

115913-90-1 |

|---|---|

Molecular Formula |

C17H18N2O6S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenoxycarbothioyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H18N2O6S/c1-10-8-19(16(22)18-15(10)21)14-7-12(13(9-20)24-14)25-17(26)23-11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,22)/t12-,13+,14+/m0/s1 |

InChI Key |

ADBKNHRMMFIKJX-BFHYXJOUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=S)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Thionoester Formation via Reaction with Phenyl Chlorothionoformate

A common approach to prepare 3'-O-phenyl carbonothioate derivatives of thymidine involves the reaction of thymidine with phenyl chlorothionoformate under controlled conditions:

- Starting Material: Thymidine or its protected derivatives (e.g., 5'-O-protected thymidine to avoid side reactions).

- Reagent: Phenyl chlorothionoformate (Ph-O-C(=S)Cl).

- Base: A mild base such as pyridine or triethylamine to scavenge HCl formed during the reaction.

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

- Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity.

Mechanism: The 3'-OH group attacks the electrophilic carbon of phenyl chlorothionoformate, displacing chloride and forming the 3'-O-phenyl carbonothioate ester.

Protection/Deprotection Strategies

To achieve regioselectivity, the 5'-OH and sometimes the 2'-OH groups are protected before the thionoesterification step:

- Common Protecting Groups: tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), or acetyl groups.

- Procedure: Protect the 5'-OH group, then react the free 3'-OH with phenyl chlorothionoformate.

- Deprotection: After the thionoester formation, the protecting groups are removed under mild acidic or fluoride ion conditions.

Representative Data Table of Preparation Conditions

Research Findings and Optimization

- Yield and Selectivity: The use of bulky silyl protecting groups such as tert-butyldiphenylsilyl (TBDPS) at the 5'-position enhances regioselectivity for 3'-OH modification and improves yields of the thionoester product.

- Reaction Conditions: Lower temperatures during the thionoesterification step reduce side reactions such as over-acylation or decomposition.

- Radical Reactions: Radical-mediated transformations of 3'-O-thionoesters allow access to diverse 3'-C-substituted thymidine analogs, expanding the utility of the 3'-O-phenyl carbonothioate intermediate.

- Purification: Products are typically purified by silica gel chromatography under inert atmosphere to prevent oxidation of the sulfur-containing moiety.

Summary of Key Preparation Method

- Protect the 5'-OH group of thymidine using a silyl protecting group (e.g., TBDPS-Cl).

- React the 3'-OH group with phenyl chlorothionoformate in the presence of a base (pyridine) at low temperature to form the 3'-O-phenyl carbonothioate.

- Remove the protecting group under mild conditions to yield the target compound.

- Optionally, perform radical-mediated 3'-C-substitution on the thionoester intermediate for further derivatization.

This preparation method is well-documented in the literature and provides a reliable route to synthesize thymidine derivatives bearing the 3'-(O-phenyl carbonothioate) functionality with good regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-(O-phenyl carbonothioate) can undergo various chemical reactions, including:

Oxidation: The phenyl carbonothioate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the phenyl carbonothioate group, reverting to thymidine.

Substitution: The phenyl carbonothioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thymidine.

Substitution: Various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Thymidine, 3’-(O-phenyl carbonothioate) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Investigated for its potential use in antiviral and anticancer therapies.

Industry: Utilized in the development of diagnostic tools and assays for detecting DNA synthesis and cell proliferation.

Mechanism of Action

The mechanism of action of Thymidine, 3’-(O-phenyl carbonothioate) involves its incorporation into DNA during replication. The phenyl carbonothioate group can interfere with the normal base-pairing and stacking interactions, potentially leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making it a valuable tool in cancer research and antiviral studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and synthetic utility of carbonothioate-containing compounds vary significantly based on substituents and reaction conditions. Below is a comparative analysis with structurally or functionally related molecules:

2.2. Functional Group Stability

- 3-Chloro-N-phenyl-phthalimide () shares a phenyl-substituted structure but serves as a monomer for polyimides rather than nucleic acid applications . Its stability under high-temperature polymerization contrasts with Thymidine, 3'-(O-phenyl carbonothioate), which prioritizes hydrolytic stability in biological environments.

Research Findings and Limitations

While direct data on Thymidine, 3'-(O-phenyl carbonothioate) are absent in the provided evidence, extrapolations from analogous reactions () suggest:

- Reagent selectivity profoundly affects synthetic efficiency.

- Steric hindrance from aromatic groups (e.g., phenyl or pyridyl) may reduce yields compared to smaller leaving groups.

Further studies are required to validate these hypotheses and explore the compound’s pharmacokinetic or material properties.

Q & A

Q. Q1.1: What are the standard synthetic routes for preparing thymidine derivatives with carbonothioate modifications, such as 3'-(O-phenyl carbonothioate)?

Methodological Answer: Thymidine carbonothioates are typically synthesized via nucleophilic substitution or coupling reactions. For example, O-phenyl carbonothioate derivatives can be prepared by reacting thymidine with activated thiocarbonyl reagents like 1,1′-thiocarbonyldiimidazole or O-aryl carbonothioate precursors under anhydrous conditions. Reaction optimization often involves controlling stoichiometry, temperature (e.g., room temperature for 48–72 hours), and solvent choice (e.g., THF or DMF). Characterization relies on NMR (¹H, ¹³C) to confirm sulfur incorporation at the 3'-position and IR spectroscopy to identify C=S stretches (~1200–1050 cm⁻¹) .

Q. Q1.2: How are structural ambiguities in thymidine carbonothioates resolved using spectroscopic techniques?

Methodological Answer: ¹H NMR is critical for distinguishing positional isomers. For 3'-(O-phenyl carbonothioate), the 3'-sugar proton exhibits a downfield shift (~5.5–6.0 ppm) due to sulfur’s electron-withdrawing effect. ¹³C NMR confirms the thiocarbonate linkage (C=S resonance at ~190–200 ppm). X-ray crystallography may resolve complex cases, though crystallization challenges often necessitate alternative methods like 2D NMR (HSQC, HMBC) to map coupling patterns .

Advanced Synthetic Methodologies

Q. Q2.1: How can transition-metal catalysis improve the efficiency of carbonothioate synthesis?

Methodological Answer: Ruthenium-catalyzed decarboxylative C–S cross-coupling offers a high-yield route to aryl carbonothioates. For example, coupling O-allyl carbonothioates with aryl halides under Ru catalysis (e.g., [Ru(p-cymene)Cl₂]₂) in DMSO at 100°C achieves >70% yield. This method avoids halocarbon precursors and enables selective S-arylation, critical for functionalizing thymidine analogs .

Q. Q2.2: What strategies address low yields in microwave-assisted carbonothioate synthesis?

Methodological Answer: Microwave irradiation reduces reaction times and improves regioselectivity. For instance, using 1,1′-thiocarbonyldiimidazole under microwave conditions (100 W, 80°C, 30 min) increases yields by 20–30% compared to conventional heating. Solvent-free systems further enhance efficiency by minimizing side reactions .

Functional Applications in Research

Q. Q3.1: How is 3'-(O-phenyl carbonothioate) utilized in fluorescent probes for metal ion detection?

Methodological Answer: The thiocarbonate group acts as a Hg²⁺-responsive motif in probes like ICM-Hg. Upon Hg²⁺ binding, the intramolecular charge transfer (ICT) mechanism triggers a fluorescence shift (e.g., 520 nm to 610 nm). Probe design involves tuning aryl substituents on the carbonothioate to enhance selectivity; nitro or cyano groups improve Hg²⁺ affinity over competing ions like Cu²⁺ .

Q. Q3.2: Can carbonothioate-modified thymidine analogs act as antimicrobial agents?

Methodological Answer: Structure-activity relationship (SAR) studies show that antimicrobial activity depends on the aryl substituent. For example, O-phenyl derivatives with electron-withdrawing groups (e.g., 2-chlorophenyl) exhibit weak Gram-positive activity (MIC ~128 µg/mL), while dihalogenated analogs are inactive. Bioassays should include controls for cytotoxicity (e.g., MTT assays) to distinguish bactericidal effects from artifacts .

Data Interpretation and Optimization

Q. Q4.1: How should researchers interpret contradictory antimicrobial data across carbonothioate derivatives?

Methodological Answer: Contradictions often arise from substituent effects. For example, mono-chlorinated O-phenyl carbonothioates (e.g., compound 4 in ) show activity against Bacillus subtilis, while di-chlorinated analogs (e.g., compound 13) are inert. Computational modeling (e.g., molecular docking) can identify steric or electronic barriers to target binding. Validate findings using standardized protocols like CLSI guidelines .

Q. Q4.2: What analytical methods confirm the purity of carbonothioate derivatives for biological assays?

Methodological Answer: HPLC with UV detection (λ = 254 nm) is standard, but LC-MS provides higher sensitivity for detecting sulfur-containing byproducts. Elemental analysis (C, H, N, S) validates stoichiometry, with <0.5% deviation from theoretical values. For hygroscopic compounds, Karl Fischer titration ensures water content <1% .

Mechanistic and Computational Studies

Q. Q5.1: What computational tools predict the reactivity of thymidine carbonothioates in nucleophilic environments?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfur-centered nucleophilic attacks. Solvent effects are incorporated via PCM models. For example, simulations reveal that the 3'-thiocarbonate group in thymidine derivatives has higher electrophilicity (~1.5 eV) compared to 5'-isomers, guiding synthetic route design .

Q. Q5.2: How does the ICT mechanism in carbonothioate-based probes correlate with structural modifications?

Methodological Answer: Time-dependent DFT (TD-DFT) correlates substituent effects with spectral shifts. Electron-donating groups (e.g., -OCH₃) on the phenyl ring redshift emission maxima by stabilizing the excited state, while electron-withdrawing groups (-NO₂) enhance Stokes shift magnitudes. Experimental validation via fluorimetry and transient absorption spectroscopy is critical .

Reproducibility and Protocol Design

Q. Q6.1: What steps ensure reproducibility in carbonothioate synthesis across labs?

Methodological Answer:

- Standardize reagents : Use anhydrous solvents (verified by molecular sieves) and fresh thiocarbonyl reagents.

- Control atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Document intermediates : Share NMR spectra of key intermediates (e.g., thiocarbonate precursors) in supplementary materials .

Q. Q6.2: How to design a scalable protocol for carbonothioate derivatives without compromising yield?

Methodological Answer: Continuous-flow reactors enhance scalability by maintaining precise temperature control. For example, a Ru-catalyzed C–S coupling in a microreactor (residence time = 10 min, 120°C) achieves 85% yield at 10 g scale. Monitor reaction progress inline via FTIR or UV-vis to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.